molecular formula C6H4ClF3N2 B1590744 6-Chloro-5-(trifluoromethyl)pyridin-2-amine CAS No. 79456-28-3

6-Chloro-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1590744
CAS RN: 79456-28-3
M. Wt: 196.56 g/mol
InChI Key: FXLKGHMCRNENON-UHFFFAOYSA-N
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Description

6-Chloro-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that is used as a reagent in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy . It is also a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 6-Chloro-5-(trifluoromethyl)pyridin-2-amine, has been a topic of research in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular structure of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine is represented by the formula C6H4ClF3N2 . The InChI code for this compound is 1S/C6H4ClF3N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine include a molecular weight of 196.56 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Chemical Reactions and Synthesis

6-Chloro-5-(trifluoromethyl)pyridin-2-amine is involved in various chemical reactions and synthesis processes. For instance, it is used in the nucleophilic displacement in 2-chloro(trifluoromethyl)pyridines with amines and ammonia, as explored by Dunn (1999), where the activating effect of trifluoromethyl groups is investigated (Dunn, 1999). Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives starting from a related compound, showing potential as anticancer agents (Chavva et al., 2013). Joubert et al. (2007) developed a methodology for preparing 6-substituted pyridin-3-yl C-nucleosides using a similar compound as a starting material (Joubert et al., 2007).

Structural Analysis and Properties

The compound has been studied for its structural properties and interactions. Che et al. (1994) characterized the structures of related pyridine derivatives, providing insights into their molecular properties (Che et al., 1994). Evecen et al. (2017) investigated the antimicrobial activities, DNA interaction, structural, and spectroscopic properties of 2-chloro-6-(trifluoromethyl)pyridine, a structurally related compound (Evecen et al., 2017).

Photocatalysis and Organic Synthesis

In the field of photocatalysis and organic synthesis, Yamaguchi et al. (2004) studied the photoassisted oxygenation of alkane catalyzed by ruthenium complexes using a derivative of this compound under visible light irradiation (Yamaguchi et al., 2004). Shigeno et al. (2019) demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes using a related compound (Shigeno et al., 2019).

Safety And Hazards

6-Chloro-5-(trifluoromethyl)pyridin-2-amine is considered hazardous. It can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation and serious eye irritation . Therefore, appropriate personal protective equipment, including glasses, gloves, and lab clothes, should be worn during its handling .

properties

IUPAC Name

6-chloro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLKGHMCRNENON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517011
Record name 6-Chloro-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-(trifluoromethyl)pyridin-2-amine

CAS RN

79456-28-3
Record name 6-Chloro-5-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79456-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-Dichloro-3-(trifluoromethyl)pyridine (5.00 g, 23.2 mmol) and 28% aqueous ammonia (150 mL) were placed in a 250 mL autoclave. The mixture was heated at 93° C. for 21 h. The reaction was cooled to rt and extracted with EtOAc (100 mL×3). The combined organic extracts were dried over anhydrous Na2SO4 and evaporated under vacuum to give the crude product, which was purified by column chromatography on silica gel (2-20% EtOAc in petroleum ether as eluant) to give 6-chloro-5-(trifluoromethyl)pyridin-2-amine (2.1 g, 46% yield). 1H NMR (400 MHz, DMSO-d6) δ 7.69 (d, J=8.4 Hz, 1H), 7.13 (br s, 2H), 6.43 (d, J=8.4 Hz, 1H). MS (ESI) m/z (M+H)+ 197.2
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6.48 g of 2,6-dichloro-3-trifluoromethylpyridine and 18 ml of 28% aqueous ammonia were placed in a 50 ml autoclave, and the mixture was reacted for 24 hours at 90° C. (inner pressure: about 2 atms.). After completion of the reaction, the reaction product was allowed to cool, and methylene chloride was added thereto to thereby extract the desired product and the unreacted starting material. The methylene chloride in the extract was evaporated off, and the separation was carried out by silica gel column chromatography using firstly n-hexane and then methylene chloride as eluents. Thus, 1.12 g of 2-amino-3-trifluoromethyl-6-chloropyridine having a melting point of 99° to 101° C. and 1.37 g of 2-amino-5-trifluoromethyl-6-chloropyridine having a melting point of 111° to 113° C. were obtained.
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Mao, Y Yang - Current pharmaceutical design, 2013 - ingentaconnect.com
CRM1 (also referred as exportin1 or Xpo1) is a key member of the importin β superfamily of nuclear transport receptors. Its potential as therapeutic target has attracted significant …
Number of citations: 32 www.ingentaconnect.com

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